BenchChemオンラインストアへようこそ!

Anisopirol

Antipsychotic Drug Development Butyrophenone SAR Neuropharmacology

Choose Anisopirol when generic butyrophenone substitution is not viable. Unlike haloperidol, Anisopirol provides a dual D2/5-HT1A fingerprint (Ki: 3.4 nM and 2.5 nM) with 2-fold greater potency than fluanisone. This potency advantage enables lower dosing, minimizing off-target artifacts and conserving compound in long-term studies. Its unique receptor profile makes Anisopirol the definitive tool for dissecting D2/5-HT1A interplay in behavioral, cognitive, and neurodegenerative disease models—validated by in silico predictions for Alzheimer's polypharmacology. Insist on batch-to-batch consistency; insist on Anisopirol.

Molecular Formula C21H27FN2O2
Molecular Weight 358.4 g/mol
CAS No. 857-62-5
Cat. No. B1665108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisopirol
CAS857-62-5
SynonymsAnisopirol
Molecular FormulaC21H27FN2O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)O
InChIInChI=1S/C21H27FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11,20,25H,4,6,12-16H2,1H3
InChIKeyLCZRXFYSMJIDQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anisopirol (CAS 857-62-5) Baseline Procurement Overview: Identity, Class, and Reference Data


Anisopirol (also designated as Haloisol, R 2159, UNII 162A01WTAJ) is a butyrophenone-derivative antipsychotic agent formally defined by the molecular formula C21H27FN2O2 (MW 358.4 g/mol) [1]. It is structurally and mechanistically related to the classic butyrophenone neuroleptic fluanisone, from which it is derived via reduction of the parent ketone . Pharmacologically, Anisopirol is characterized as a ligand targeting both dopamine D2 receptors (Ki = 3.40 nM in rat striatum) and serotonin 5-HT1A receptors (Ki = 2.5 nM) [2], with additional reported interactions at the glycine/NMDA receptor site [3]. These core properties establish Anisopirol as a research tool for probing dopamine and serotonin receptor pharmacology, and as a historical comparator in antipsychotic drug development.

Why Generic Butyrophenone Substitution Fails: The Anisopirol Differentiation Imperative


Substituting Anisopirol with a generic butyrophenone or even its direct synthetic precursor fluanisone introduces critical experimental variance and compromises data reproducibility. While Anisopirol shares the butyrophenone scaffold, its reduction from the fluanisone ketone to a secondary alcohol confers distinct receptor interaction profiles and a demonstrable ~2-fold potency advantage . Furthermore, standard antipsychotic references such as aripiprazole exhibit markedly different receptor binding fingerprints (e.g., aripiprazole D2 Ki ≈ 0.34 nM, 5-HT1A Ki ≈ 1.7 nM ), rendering cross-extrapolation of pharmacological or behavioral outcomes invalid. This guide provides the quantitative, comparator-driven evidence required for scientifically rigorous procurement and experimental design.

Quantitative Differentiation of Anisopirol (857-62-5) Against Closest Structural and Pharmacological Analogs


Direct Structural and Potency Comparison: Anisopirol vs. Parent Compound Fluanisone

Anisopirol is the direct reduction product of the butyrophenone fluanisone, resulting in a secondary alcohol rather than a ketone functional group . This specific structural modification yields a quantifiable potency enhancement. In comparative assessments, Anisopirol demonstrates approximately twice the potency of its direct precursor fluanisone .

Antipsychotic Drug Development Butyrophenone SAR Neuropharmacology

Receptor Affinity Profiling: Anisopirol 5-HT1A vs. D2 Binding Ratio Compared to Aripiprazole

Anisopirol exhibits a distinct affinity profile across key neuroreceptors. It displays high affinity for the serotonin 5-HT1A receptor with a Ki of 2.5 nM [1], and for the dopamine D2 receptor with a Ki of 3.40 nM [1]. This results in a 5-HT1A/D2 Ki ratio of approximately 0.74. In contrast, the reference atypical antipsychotic aripiprazole shows a 5-HT1A Ki of 1.7 nM and a D2 Ki of 0.34 nM , yielding a ratio of 5.0. This indicates that relative to aripiprazole, Anisopirol has a more balanced affinity profile between these two receptors, with a less pronounced preference for D2 over 5-HT1A.

Receptor Binding Antipsychotic Pharmacology 5-HT1A Agonism

Computational Binding Mode: Anisopirol Docking Performance at the Glycine/NMDA Site

In comparative molecular docking studies against the glycine-binding site of the NMDA receptor (PDB: 1PBQ), Anisopirol demonstrated a favorable binding pose. Its computed docking score was -6.903, with an associated glide energy of -36.533 kcal/mol [1]. While the co-crystallized ligand DCKA (5,7-dichlorokynurenic acid) showed superior scores (-14.084 docking score, -43.865 kcal/mol glide energy) [1], the data confirms Anisopirol's capacity to engage this specific allosteric site in silico.

Molecular Docking NMDA Receptor In Silico Pharmacology

Chiral and Synthetic Nomenclature Differentiation: (±)-Anisopirol vs. (S)-Enantiomer

Procurement of the correct chemical entity is paramount. The standard reference for Anisopirol is the racemic mixture, (±)-α-(p-fluorophenyl)-4-(o-methoxyphenyl)-1-piperazinebutanol, associated with CAS 857-62-5 and UNII 162A01WTAJ [1]. A distinct enantiomer, (S)-Anisopirol, is cataloged separately with its own unique identifiers, including UNII F44KLY8D9K and a distinct InChIKey [2]. Confusing these entities will introduce uncontrolled stereochemical variability.

Chiral Chemistry Enantiomer Profiling Drug Substance Characterization

Scientifically Validated Application Scenarios for Anisopirol (857-62-5) Procurement


Neuropharmacological Probe for Dual 5-HT1A/D2 Receptor Profiling

Given its balanced and high-affinity binding profile at both 5-HT1A (Ki = 2.5 nM) and D2 (Ki = 3.40 nM) receptors [1], Anisopirol is ideally suited as a tool compound for investigating the downstream signaling and behavioral consequences of combined serotonin and dopamine receptor modulation. Its distinct 5-HT1A/D2 ratio, compared to agents like aripiprazole , allows for unique hypothesis testing in schizophrenia and mood disorder models.

SAR Studies on the Butyrophenone Scaffold: From Ketone to Alcohol

As the reduced, more potent derivative of fluanisone [1], Anisopirol serves as a critical reference compound in structure-activity relationship (SAR) studies focusing on the butyrophenone class. Researchers can directly compare the pharmacological and functional effects of this specific alcohol modification against its parent ketone to understand the impact of this transformation on receptor interactions and in vivo efficacy.

In Silico Modeling and Polypharmacology of NMDA Allosteric Sites

Computational studies have validated Anisopirol's ability to dock within the glycine-binding pocket of the NMDA receptor [1]. This makes it a relevant reference ligand for virtual screening campaigns, molecular dynamics simulations, and QSAR model development aimed at exploring the polypharmacology of agents interacting with both monoaminergic and glutamatergic systems.

Historical Reference and Control in Antipsychotic Drug Development

Anisopirol represents a specific point in the evolution of antipsychotic pharmacotherapy. As a clinically-investigated (though not approved) butyrophenone derivative with documented receptor affinities [1] and a defined synthetic lineage from fluanisone , it is valuable as a historical control or benchmark compound in academic reviews and studies analyzing the trajectory of neuroleptic drug design and target engagement profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anisopirol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.